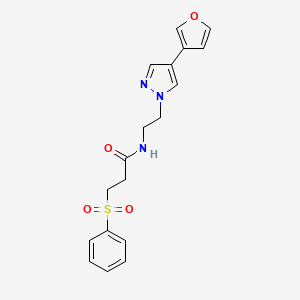

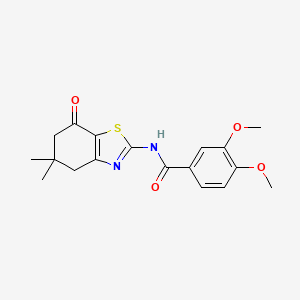

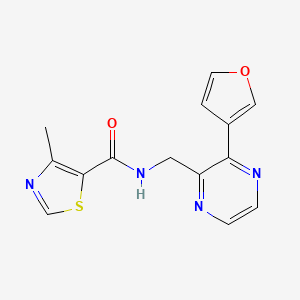

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide” is a complex organic molecule that contains several functional groups. It includes a furan ring, a pyrazole ring, an ethyl group, a phenylsulfonyl group, and a propanamide group .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the furan ring is an aromatic heterocycle and might undergo electrophilic substitution. The pyrazole ring might participate in reactions typical for azoles .Scientific Research Applications

Biochemical Analysis and Drug Metabolism

A study by Zmijewski et al. (2006) demonstrates the application of biocatalysis in drug metabolism. The research focuses on LY451395, a biaryl-bis-sulfonamide, and its metabolization. This study is relevant because of its connection to sulfonamide-based compounds and their metabolic analysis, highlighting a method that could be applied to the compound (Zmijewski et al., 2006).

Antimicrobial Activity

Hamed et al. (2020) synthesized chitosan Schiff bases using heteroaryl pyrazole derivatives, including a furan-3-yl variant similar to the compound of interest. This study highlights the antimicrobial properties of these compounds, suggesting a potential application for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide in the development of antimicrobial agents (Hamed et al., 2020).

Synthesis and Characterization of Derivatives

Küçükgüzel et al. (2013) investigated the synthesis of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, exploring their potential in various therapeutic areas. This research is pertinent due to its focus on the synthesis and application of pyrazole and sulfonamide derivatives, relevant to the compound of interest (Küçükgüzel et al., 2013).

Antibacterial Properties

Rani et al. (2015) synthesized N-substituted 5-(furan-2-yl)-phenyl pyrazolines and evaluated their in vitro antibacterial activity. This study is significant for understanding the antibacterial potential of compounds containing furan-2-yl and pyrazole structures (Rani et al., 2015).

Enzymatic Activity and Protein Interaction

Llamas et al. (1986) explored the use of N-Ethyl-5-phenylisoxazolium-3-sulfonate (Woodward's Reagent K) in detecting nucleophilic side chains of proteins. This research offers insights into the interaction of sulfonamide-related compounds with proteins, which may be applicable to the compound (Llamas et al., 1986).

properties

IUPAC Name |

3-(benzenesulfonyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c22-18(7-11-26(23,24)17-4-2-1-3-5-17)19-8-9-21-13-16(12-20-21)15-6-10-25-14-15/h1-6,10,12-14H,7-9,11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUWFHBHWGAKCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCN2C=C(C=N2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470929.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2470932.png)

![N-[(Oxolan-2-yl)methylidene]hydroxylamine](/img/structure/B2470933.png)

![1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2470949.png)

![Methyl 2-[2-(3-phenylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2470950.png)